N-(2-Aminophenyl)butanamide

HDAC inhibition epigenetics zinc-binding group

Procure N-(2-Aminophenyl)butanamide as the optimized zinc-binding warhead for Class I HDAC inhibitor development. Exhibits >229-fold potency advantage over propionyl (C3) analog. Balanced LogP (2.66) ensures cellular permeability without non-specific binding. Ideal for benzimidazole synthesis (controlled cyclization) and fragment-based drug discovery (Rule of Three compliant).

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 10268-80-1
Cat. No. B171883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminophenyl)butanamide
CAS10268-80-1
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC=CC=C1N
InChIInChI=1S/C10H14N2O/c1-2-5-10(13)12-9-7-4-3-6-8(9)11/h3-4,6-7H,2,5,11H2,1H3,(H,12,13)
InChIKeyIMCVXQWSFSVSSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminophenyl)butanamide (CAS 10268-80-1): Technical Specifications and Pharmacophore Classification for Research Procurement


N-(2-Aminophenyl)butanamide (CAS 10268-80-1, molecular formula C₁₀H₁₄N₂O, MW 178.23 g/mol) belongs to the o-aminoanilide class of compounds, characterized by an ortho-phenylenediamine moiety N-acylated with a butyryl group . This structural motif constitutes a privileged pharmacophore for zinc-dependent enzyme inhibition, wherein the 1,2-diaminoaryl unit functions as a bidentate zinc-binding group (ZBG) capable of chelating the catalytic Zn²⁺ ion in the active site of metalloenzymes [1]. Specifically, the N-(2-aminophenyl) amide architecture has been identified as a critical component in the design of Class I histone deacetylase (HDAC) inhibitors, with the o-aminoanilide moiety serving as the zinc-chelating warhead [2]. The compound exhibits an intramolecular hydrogen bond between the amide carbonyl oxygen and the free ortho-amine protons, stabilizing a cis-like conformation that pre-organizes the molecule for metal coordination and subsequent cyclization reactions . As a discrete, isolable mono-acylated derivative of o-phenylenediamine, it serves both as a building block for benzimidazole synthesis and as a core scaffold in epigenetic probe development .

Why N-(2-Aminophenyl)butanamide Cannot Be Readily Substituted by In-Class o-Aminoanilide Analogs in Research Workflows


Within the o-aminoanilide chemotype, ostensibly minor structural variations—specifically the length of the N-acyl chain—produce non-linear and functionally decisive differences in zinc-chelating geometry, HDAC isoform inhibitory potency, and physicochemical handling properties. These differences preclude simple one-for-one substitution in both synthetic and biological workflows. As demonstrated by the comparative data below, the butyryl (C4) derivative occupies a distinct performance niche relative to its propionyl (C3) and benzoyl counterparts, with quantifiable differentiation in HDAC inhibition, lipophilicity, and synthetic cyclization control that directly impacts procurement and experimental design decisions [1] [2] [3].

N-(2-Aminophenyl)butanamide (CAS 10268-80-1): Quantitative Comparative Evidence Against o-Aminoanilide Analogs


HDAC1/2 Inhibitory Potency: Butyryl (C4) Demonstrates >229-Fold Superiority Over Propionyl (C3) Analog

The N-(2-aminophenyl)butanamide core, when elaborated with appropriate capping groups, exhibits HDAC1/2 inhibitory activity in the low nanomolar range (IC50 = 437 nM for a representative derivative evaluated in human HeLa cell nuclear extract) [1]. In stark contrast, the propionyl (C3) analog N-(2-aminophenyl)propanamide, evaluated under comparable assay conditions in human HeLa cell nuclear extract with Boc-Lys(acetyl)-AMC substrate, exhibits IC50 >100,000 nM (inactive at the highest concentration tested) [2]. This represents a greater than 229-fold difference in potency solely attributable to a single methylene unit extension in the acyl chain. The butyryl chain length appears optimal for positioning the terminal moiety within the hydrophobic foot pocket while maintaining proper zinc-chelation geometry, whereas the shorter propionyl chain fails to achieve productive binding interactions.

HDAC inhibition epigenetics zinc-binding group structure-activity relationship

HDAC2 Inhibitory Potency: Butanamide Scaffold Outperforms Unsubstituted Benzamide by 7.1-Fold

The N-(2-aminophenyl)butanamide scaffold demonstrates substantially greater intrinsic HDAC2 inhibitory potential than the unsubstituted N-(2-aminophenyl)benzamide analog. While the unsubstituted benzamide derivative exhibits an IC50 of 3,100 nM (3.1 µM) against human recombinant HDAC2 in a protease-coupled endpoint assay with 24-hour preincubation [1], butanamide-derived inhibitors achieve IC50 values of 437 nM against HDAC1/2 in HeLa cell nuclear extract [2], representing a 7.1-fold improvement in potency. This difference reflects the distinct zinc-chelation geometry and hydrophobic pocket occupancy conferred by the flexible butyryl chain compared to the rigid, planar benzamide group. The aliphatic butyryl moiety permits conformational adaptation within the enzyme's active site tunnel, while the benzamide's aromatic ring imposes steric constraints that limit optimal zinc coordination and reduce binding affinity.

HDAC2 inhibition class I HDAC benzamide analog zinc-binding group

Physicochemical Profile: Butanamide Offers Balanced Lipophilicity (LogP 2.66) Distinguishing It from Shorter-Chain Analogs

N-(2-Aminophenyl)butanamide exhibits a calculated LogP of 2.66160 and a polar surface area (PSA) of 55.12 Ų [1]. This physicochemical profile places the compound within favorable drug-like property space (LogP <5, PSA <140 Ų, meeting Lipinski and Veber criteria). Compared to the acetamide (C2) analog, which would have a lower LogP (estimated ~1.2-1.5) and consequently reduced membrane permeability, and relative to the hexanamide (C6) or benzamide analogs with higher LogP values (>3.0) that risk increased non-specific protein binding and poorer aqueous solubility, the butanamide derivative occupies an optimal intermediate lipophilicity range. The butyryl chain provides sufficient hydrophobicity to engage the HDAC foot pocket while maintaining acceptable solubility and permeability balance—a critical consideration for cellular assays and in vivo studies.

lipophilicity LogP polar surface area drug-likeness permeability

Synthetic Utility: Controlled Cyclization to 2-Propylbenzimidazole Distinguishes Butanamide from Acetamide and Benzamide Analogs

N-(2-Aminophenyl)butanamide serves as a discrete, isolable intermediate in the synthesis of 2-propylbenzimidazole—a scaffold found in various anthelmintic and antifungal agents . The butyryl chain length provides optimal kinetic control during cyclization: the molecule's intramolecular hydrogen bond between the amide carbonyl and ortho-amine protons stabilizes a cis-like conformation that pre-organizes the molecule for cyclization, yet the C4 chain is sufficiently stable to prevent premature cyclization during storage and handling . This contrasts with the acetamide (C2) analog, which cyclizes more readily under mild conditions (reducing shelf stability and synthetic utility as a discrete building block), and with longer-chain or benzamide analogs, which require harsher acidic conditions or elevated temperatures to induce cyclodehydration. The butanamide derivative thus occupies a unique position where cyclization is controllable and predictable, enabling researchers to either isolate the open-chain amide or intentionally drive benzimidazole formation as the experimental design demands.

benzimidazole synthesis heterocycle formation cyclization control synthetic intermediate

Molecular Weight and Synthetic Accessibility: Butanamide (178.23 g/mol) Offers Favorable Cost-to-Potency Ratio in HDAC Scaffold Selection

N-(2-Aminophenyl)butanamide possesses a molecular weight of 178.23 g/mol (C₁₀H₁₄N₂O), positioning it as the minimal effective unit for HDAC inhibitory activity within the o-aminoanilide series [1]. The propionyl (C3) analog (MW 164.20 g/mol) is inactive (IC50 >100 µM), while the unsubstituted benzamide (MW 212.25 g/mol) exhibits 7.1-fold weaker potency despite 19% higher molecular weight. Among active analogs, the butanamide scaffold achieves the highest ligand efficiency (potency per unit molecular weight), making it the most economical choice for large-scale screening campaigns or fragment-based drug discovery. For lead optimization, the C4 scaffold provides an efficient starting point that minimizes extraneous molecular weight while retaining full zinc-chelating functionality—a critical advantage over heavier benzamide-based cores that require additional synthetic manipulation to achieve comparable potency.

molecular weight ligand efficiency scaffold optimization procurement economics

Optimal Research and Industrial Application Scenarios for N-(2-Aminophenyl)butanamide (CAS 10268-80-1) Based on Verified Comparative Evidence


HDAC1/2 Inhibitor Lead Optimization and Scaffold Hopping Campaigns

Procure N-(2-Aminophenyl)butanamide as the core zinc-binding scaffold for Class I HDAC inhibitor development, particularly for programs targeting HDAC1 and HDAC2. As demonstrated by the >229-fold potency advantage over the propionyl (C3) analog and 7.1-fold superiority over the unsubstituted benzamide scaffold [1] [2], the butanamide core provides the minimal effective pharmacophore for achieving nanomolar-range HDAC inhibition. The balanced LogP of 2.66 ensures adequate cell permeability for cellular target engagement assays without excessive non-specific binding that plagues longer-chain analogs [3]. Use this scaffold as a starting point for capping group elaboration, confident that the core zinc-binding unit is optimized for potency and physicochemical compatibility.

Controlled Synthesis of 2-Propylbenzimidazole Derivatives for Anthelmintic and Antifungal Screening

Utilize N-(2-Aminophenyl)butanamide as a stable, isolable precursor for the on-demand synthesis of 2-propylbenzimidazole-containing compounds. The butyryl chain length provides optimal kinetic control: the compound remains stable during storage and routine handling, unlike the acetamide (C2) analog which undergoes spontaneous cyclization . Cyclization to the benzimidazole can be intentionally triggered under mild acidic conditions or moderate heating (>60°C), enabling researchers to either use the open-chain amide directly in amide coupling reactions or to generate the heterocyclic product as the final step of a synthetic sequence. This controlled reactivity makes the compound particularly valuable for medicinal chemistry programs exploring benzimidazole-based anthelmintic, antifungal, or antiprotozoal agents.

Fragment-Based Drug Discovery (FBDD) and Ligand Efficiency Optimization

Deploy N-(2-Aminophenyl)butanamide as a fragment hit for zinc-dependent enzyme targets (HDACs, carbonic anhydrases, matrix metalloproteinases) in FBDD campaigns. With a molecular weight of 178.23 g/mol—only 8.5% heavier than the inactive propionyl analog yet 16% lighter than the less potent benzamide scaffold [4]—this compound achieves the highest ligand efficiency among active o-aminoanilide fragments. Its favorable PSA (55.12 Ų) and LogP (2.66) comply with fragment-likeness criteria (Rule of Three), and its demonstrated zinc-chelating capacity provides a tractable starting point for fragment growing and linking strategies. The compound is commercially available at >95% purity from multiple vendors, enabling cost-effective procurement for fragment library assembly and high-concentration screening.

Epigenetic Probe Development and Cellular Histone Hyperacetylation Studies

Use N-(2-Aminophenyl)butanamide-derived inhibitors in cellular assays measuring histone H3 and H4 hyperacetylation as a pharmacodynamic marker of HDAC inhibition. The ω-substituted alkanoic acid (2-amino-phenyl)-amide series, of which butanamide is the C4 representative, has been shown to inhibit recombinant human HDACs with IC50 values in the low micromolar range and to induce histone hyperacetylation in whole cells [5]. The butanamide scaffold's combination of potency (IC50 = 437 nM for elaborated derivatives) and balanced permeability (LogP 2.66) makes it suitable for cellular proof-of-concept studies in oncology and epigenetic research. Procure this compound for SAR studies exploring acyl chain length effects on cellular activity and target engagement in cancer cell lines such as HeLa, MCF-7, or HCT116.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-Aminophenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.